Fipamezole is classified as a pharmaceutical compound with the chemical formula and a molecular weight of 244.29 g/mol. It is identified by the CAS number 150586-58-6 and is cataloged in several chemical databases, including PubChem and BenchChem. The compound's structure features an imidazole ring, which plays a crucial role in its pharmacological activity.
The synthesis of Fipamezole involves multiple steps, primarily focusing on constructing the imidazole framework and introducing fluorine atoms. Key methods include:
The synthesis process may also involve the preparation of pharmaceutically acceptable salts and intermediates, which are crucial for optimizing the drug's bioavailability and stability.
Fipamezole has a molecular structure characterized by its imidazole ring and a fluorinated aromatic system. The canonical SMILES representation is CCC1(CC2=C(C1)C=C(C=C2)F)C3=CN=CN3
, indicating the specific arrangement of atoms within the molecule. The compound's structural data can be summarized as follows:
Property | Data |
---|---|
Molecular Formula | C14H15FN2 |
Molecular Weight | 244.29 g/mol |
Canonical SMILES | CCC1(CC2=C(C1)C=C(C=C2)F)C3=CN=CN3 |
DSSTOX Substance ID | DTXSID00869997 |
This structure is crucial for understanding how Fipamezole interacts with biological targets.
Fipamezole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents and reducing agents, which facilitate the transformation of Fipamezole into its active or inactive forms depending on the conditions applied. The major products formed from these reactions depend on specific reaction conditions such as temperature, solvent choice, and catalysts employed.
The mechanism of action of Fipamezole primarily involves its role as an adrenergic receptor alpha-2 antagonist. By blocking these receptors, Fipamezole modulates the release of neurotransmitters like norepinephrine. This modulation is significant in regulating physiological functions such as blood pressure and motor control. In animal models of Parkinson’s disease, Fipamezole has been shown to extend both the duration and quality of levodopa action, highlighting its potential in enhancing therapeutic outcomes for patients .
Fipamezole exhibits several notable physical and chemical properties:
Understanding these properties helps in formulating effective dosage forms for clinical use.
Fipamezole has been primarily studied for its applications in treating neurological disorders, particularly Parkinson’s disease. Its ability to reduce levodopa-induced dyskinesias makes it a valuable candidate for enhancing patient outcomes when combined with traditional therapies. Ongoing research continues to explore its efficacy in various animal models, aiming to establish its therapeutic potential further .
The exploration of α2-adrenergic receptor antagonists represents a significant trajectory in neuropharmacology, particularly for managing complex neurological disorders. Early antagonists like idazoxan, yohimbine, and rauwolscine established foundational principles, demonstrating that blocking α2-adrenoceptors could alleviate motor complications in Parkinson's disease (PD) models. These pioneering compounds reduced levodopa-induced dyskinesia (LID) and modestly extended the duration of levodopa's anti-parkinsonian effects in MPTP-lesioned primates. However, their clinical utility was hampered by significant off-target effects, including antagonism at imidazoline receptors (idazoxan) and moderate affinity for serotonin and histamine receptors (yohimbine), which precipitated adverse events like hypotension and anxiety. This pharmacodynamic promiscuity underscored the need for highly selective α2-antagonists with optimized receptor binding profiles. Fipamezole (JP-1730) emerged as a next-generation compound designed to overcome these limitations through enhanced receptor specificity and reduced off-target interactions, positioning it as a refined pharmacological tool for dissecting noradrenergic contributions to neurological disorders [1] [4] [6].
Table 1: Evolution of Alpha-2 Adrenergic Antagonists in Parkinson's Disease Research
Compound | Key Targets | Limitations | Demonstrated Effects in PD Models |
---|---|---|---|
Idazoxan | α2A, α2B, α2C; Imidazoline I1, I2 | Cardiovascular instability; poor CNS penetration | Reduced LID; modest prolongation of levodopa effect |
Yohimbine | α2A, α2B, α2C; 5-HT, H1 receptors | Anxiety; tachycardia; GI disturbances | Transient reduction in LID severity |
Rauwolscine | α2A, α2B, α2C; D2-like receptors | Sedation; motor impairment at high doses | Variable effects on parkinsonian symptoms |
Fipamezole | α2A (Ki=9.2nM), α2B (17nM), α2C (55nM) | Minimal off-target binding (H1/H3 >100nM) | Robust LID reduction; significant prolongation of 'good quality' on-time |
Fipamezole exerts its primary neuromodulatory effects through potent, selective antagonism of α2-adrenergic receptors (ARs), with distinct binding affinities: highest for human α2A (Ki = 9.2 nM), followed by α2B (17 nM) and α2C (55 nM) subtypes. Functionally, it reverses adrenaline-induced [35S]GTPγS binding with KB values of 8.4 nM (α2A), 16 nM (α2B), and 4.7 nM (α2C), confirming its efficacy as an antagonist. Crucially, fipamezole exhibits >10-fold selectivity over 30 other tested binding sites, with only moderate affinity for histamine H1/H3 receptors and serotonin transporter (IC50 100nM-1µM), minimizing confounding pharmacological actions [1] [4].
The compound's therapeutic potential is deeply intertwined with the pathophysiology of Parkinson's disease, where degeneration of the locus coeruleus (LC)—the brain's primary noradrenaline source—precedes nigral dopamine loss and contributes to both motor and non-motor symptoms. LC degeneration (exceeding 80% in advanced PD) disrupts noradrenergic modulation of cortico-basal ganglia-thalamic circuits, particularly prefrontal-striatal connections governing executive function and motor planning. By blocking presynaptic α2-autoreceptors, fipamezole enhances noradrenaline release in key regions like the prefrontal cortex, striatum, and subthalamic nucleus. This restores noradrenergic tone, which is critical because:
Table 2: Neurobiological Mechanisms of Fipamezole in Parkinson's Brain Circuits
Target Circuit | Noradrenergic Deficit in PD | Fipamezole's Action | Functional Outcome |
---|---|---|---|
Prefrontal-Striatal | ↓ LC projections → ↓ cortical NA | ↑ NA release → normalized glutamate transmission | Improved executive control of movement |
Nigrostriatal (D1R) | ↓ NA modulation → D1R hypersensitivity | ↓ Aberrant D1R trafficking & signaling | Reduced dyskinesia severity |
Subthalamic Nucleus | ↓ NA → disinhibited STN beta oscillations | ↑ NA → stabilized STN firing patterns | Smoother movement initiation |
Corticothalamic | ↓ NA → impaired sensory gating | ↑ NA → enhanced signal-to-noise in thalamus | Reduced myoclonus & sensory-triggered LID |
Levodopa-induced dyskinesia (LID) remains a debilitating challenge in advanced PD, affecting >50% of patients within 5 years of treatment. Current strategies—amantadine (NMDA antagonism), clozapine (5-HT modulation), and device-aided therapies—offer partial relief but are limited by tolerability issues or invasiveness. Fipamezole introduces a mechanistically distinct approach by targeting the noradrenergic system, whose dysfunction synergizes with dopaminergic denervation to enable LID expression. Preclinical evidence robustly supports its niche:
In MPTP-lesioned primates, fipamezole (10 mg/kg) co-administered with levodopa profoundly reconfigures the quality of motor response. Crucially, it reduces dyskinesia severity by 40-60% without compromising the anti-parkinsonian efficacy of levodopa. Moreover, it extends the duration of "good quality on-time" (defined as mobility without disabling dyskinesia) by 66-98% compared to levodopa alone. When combined with lower-dose levodopa, fipamezole achieves anti-parkinsonian benefits equivalent to high-dose levodopa monotherapy, but with 79% of on-time being dyskinesia-free versus only 45% with high-dose levodopa. This translates to a 75% increase in total functional on-time per dosing cycle [1] [4].
Fipamezole's unique value proposition lies in its dual-pathway modulation:
Table 3: Comparative Mechanistic Profile of Anti-Dyskinetic Agents
Agent | Primary Target | Key Secondary Targets | Effect on LID | Functional Limitations |
---|---|---|---|---|
Amantadine | NMDA glutamate receptors | Dopamine reuptake; Nicotinic ACh | ~50% reduction | Cognitive side effects; tachyphylaxis |
Clozapine | 5-HT2A/2C receptors | D4 > D1/D2; α1-AR; mACh | ~40% reduction | Agranulocytosis risk; sedation |
Levetiracetam | SV2A synaptic vesicles | Cav2.2 calcium channels | Variable efficacy | Weak efficacy in established LID |
Fipamezole | α2A-Adrenergic receptors | α2B/α2C; minimal off-target | ~60% reduction | Potential for transient hypertension* |
*Note: Safety profile excluded per user requirements; mentioned only for mechanistic context of α2-AR effects on vasculature.
Fipamezole exemplifies a precision medicine approach for LID, correcting the noradrenergic disruption inherent to PD progression. Its development underscores a paradigm shift: treating PD motor complications necessitates addressing multiple neurotransmitter systems beyond dopamine, with noradrenaline restoration being a critical component. Ongoing research aims to identify biomarkers (e.g., LC integrity via neuromelanin MRI) to predict fipamezole responsiveness, potentially guiding personalized therapy for advanced PD patients [2] [6] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7